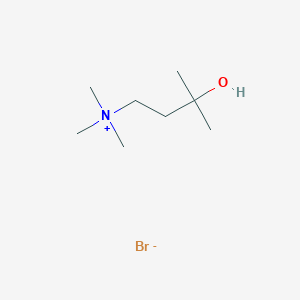
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is a quaternary ammonium compound with a hydroxyl group attached to the butan-1-aminium structure. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide typically involves the quaternization of 3-hydroxybutan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N,N,3-tetramethylbutan-1-aminium bromide.
Reduction: Formation of 3-amino-N,N,N,3-tetramethylbutan-1-aminium bromide.
Substitution: Formation of 3-hydroxy-N,N,N,3-tetramethylbutan-1-aminium chloride or iodide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Used in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Employed in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide involves its ability to interact with cell membranes and alter their permeability. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting the membrane structure and increasing permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetrabutylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with similar chemical properties.
Uniqueness
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring both surfactant properties and chemical reactivity.
Eigenschaften
CAS-Nummer |
105176-68-9 |
|---|---|
Molekularformel |
C8H20BrNO |
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
(3-hydroxy-3-methylbutyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20NO.BrH/c1-8(2,10)6-7-9(3,4)5;/h10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NDWRZTKVRAUGOM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CC[N+](C)(C)C)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


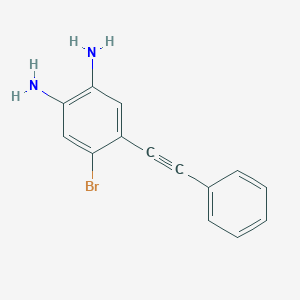
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
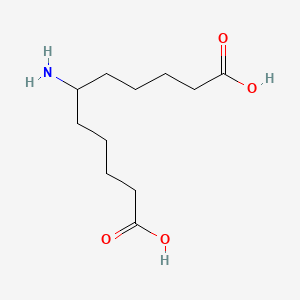
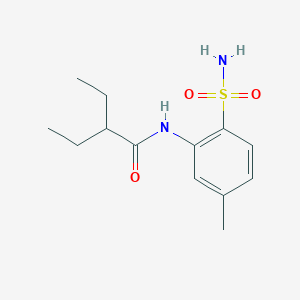
silane](/img/structure/B14343692.png)
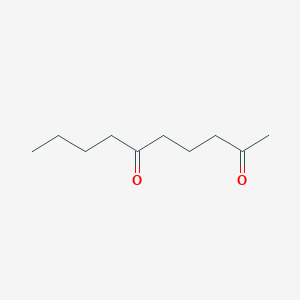
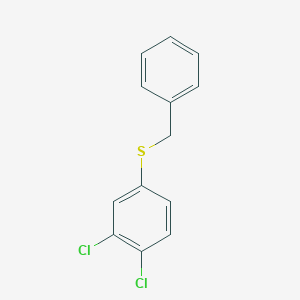

![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)


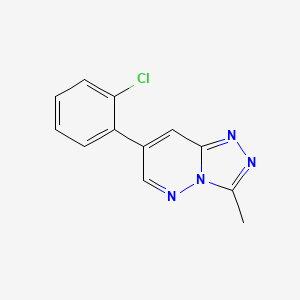
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

